Clanobutin methyl ester-d4
CAS No.:
Cat. No.: VC16668544
Molecular Formula: C19H20ClNO4
Molecular Weight: 365.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H20ClNO4 |
---|---|
Molecular Weight | 365.8 g/mol |
IUPAC Name | methyl 4-(N-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-4-methoxyanilino)butanoate |
Standard InChI | InChI=1S/C19H20ClNO4/c1-24-17-11-9-16(10-12-17)21(13-3-4-18(22)25-2)19(23)14-5-7-15(20)8-6-14/h5-12H,3-4,13H2,1-2H3/i5D,6D,7D,8D |
Standard InChI Key | ACJGRBTWFMIBOD-KDWZCNHSSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C(=O)N(CCCC(=O)OC)C2=CC=C(C=C2)OC)[2H])[2H])Cl)[2H] |
Canonical SMILES | COC1=CC=C(C=C1)N(CCCC(=O)OC)C(=O)C2=CC=C(C=C2)Cl |
Introduction
Pharmacological Applications and Mechanisms
Clanobutin methyl ester-d4 is categorized under multiple research domains, including anti-infection, apoptosis, and antibody-drug conjugates (ADCs) . Its inclusion in these categories implies potential roles in:
Anti-Infective Research
Deuterated compounds can enhance drug half-lives by slowing cytochrome P450-mediated metabolism. While direct evidence for clanobutin methyl ester-d4’s efficacy against pathogens is lacking, its classification under anti-infection suggests exploratory use in bacterial or viral studies, possibly as a metabolic probe or stabilized therapeutic agent .
Apoptosis Modulation
Apoptosis induction is critical in cancer therapy. Clanobutin methyl ester-d4’s association with apoptosis pathways may involve interactions with Bcl-2 family proteins or caspases, though mechanistic details require further validation . Deuterated compounds in this space often aim to reduce off-target effects while maintaining pro-apoptotic activity.
Antibody-Drug Conjugates (ADCs)
ADCs combine monoclonal antibodies with cytotoxic agents for targeted delivery. Clanobutin methyl ester-d4’s role in ADCs could involve serving as a linker or payload component. For instance, deuterated linkers like DBCO-PEG4-alkyne improve conjugate stability, suggesting potential parallels in clanobutin methyl ester-d4’s utility.
Research Findings and Experimental Data
Existing data on clanobutin methyl ester-d4 remains limited, but inferences can be drawn from related compounds:
Metabolic Stability
Deuteration typically reduces metabolic clearance. For example, deuterated analogs of kinase inhibitors exhibit prolonged half-lives in preclinical models . Clanobutin methyl ester-d4 likely demonstrates similar advantages, making it valuable for pharmacokinetic studies.
Isotopic Labeling in Imaging
Deuterium’s non-radioactive nature allows safe use in isotopic labeling. Clanobutin methyl ester-d4 could serve as a stable internal standard in liquid chromatography-mass spectrometry (LC-MS), enhancing quantification accuracy in biological matrices .
Challenges and Future Directions
The primary challenge in studying clanobutin methyl ester-d4 is the scarcity of published data. Future research should prioritize:
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Synthetic Optimization: Developing scalable deuteration methods to ensure batch consistency.
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Mechanistic Studies: Elucidating its targets in apoptosis and infection pathways.
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Comparative Analyses: Evaluating performance against non-deuterated clanobutin methyl ester in in vivo models.
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